Flurdihydroergotamine

Serotonin receptor selectivity 5-HT1D bias Antimigraine pharmacology

Flurdihydroergotamine (2-CF3-dihydroergotamine, 2-(trifluoromethyl)dihydroergotamine) is a semi-synthetic, fluorinated ergot alkaloid derivative of dihydroergotamine, with the molecular formula C34H36F3N5O5 and a molecular weight of 651.7 g/mol. It is classified as a serotonin 5-HT1 receptor agonist developed for antimigraine therapy.

Molecular Formula C34H36F3N5O5
Molecular Weight 651.6872
CAS No. 1416417-27-0
Cat. No. B607482
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFlurdihydroergotamine
CAS1416417-27-0
SynonymsFlurdihydroergotamine
Molecular FormulaC34H36F3N5O5
Molecular Weight651.6872
Structural Identifiers
SMILESCC1(C(=O)N2C(C(=O)N3CCCC3C2(O1)O)CC4=CC=CC=C4)NC(=O)C5CC6C(CC7=C(NC8=CC=CC6=C78)C(F)(F)F)N(C5)C
InChIInChI=1S/C34H36F3N5O5/c1-32(31(45)42-25(14-18-8-4-3-5-9-18)30(44)41-13-7-12-26(41)34(42,46)47-32)39-29(43)19-15-21-20-10-6-11-23-27(20)22(16-24(21)40(2)17-19)28(38-23)33(35,36)37/h3-6,8-11,19,21,24-26,38,46H,7,12-17H2,1-2H3,(H,39,43)/t19-,21-,24-,25+,26+,32-,34+/m1/s1
InChIKeyFNVRIGFDIUORGI-XEMULFGESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Flurdihydroergotamine (CAS 1416417-27-0): Pharmacological and Physicochemical Baseline for Procurement Evaluation


Flurdihydroergotamine (2-CF3-dihydroergotamine, 2-(trifluoromethyl)dihydroergotamine) is a semi-synthetic, fluorinated ergot alkaloid derivative of dihydroergotamine, with the molecular formula C34H36F3N5O5 and a molecular weight of 651.7 g/mol . It is classified as a serotonin 5-HT1 receptor agonist developed for antimigraine therapy . The compound incorporates a trifluoromethyl (-CF3) group at the C2-position of the indole ring system, a structural modification achieved through a rapid, scalable continuous flow Minisci-type radical trifluoromethylation process that proceeds within 12 seconds on a 0.6 kg scale . This fluorinated ergoline derivative is positioned as a next-generation candidate aiming to improve upon the pharmacological liabilities of its parent compound, dihydroergotamine (DHE), particularly in terms of receptor selectivity, metabolic stability, and vasoconstrictor profile .

Why Dihydroergotamine (DHE) and Other Ergot Alkaloids Cannot Substitute for Flurdihydroergotamine in Targeted Research


Both dihydroergotamine and its predecessor ergotamine are non-selective agonists at multiple 5-HT receptors (5-HT1B, 5-HT1D, 5-HT2B, 5-HT2C), as well as adrenergic and dopaminergic receptors . This polypharmacology—especially agonism at the 5-HT2B receptor—is mechanistically linked to valvular heart disease and vascular side effects that limit chronic therapeutic use . Furthermore, DHE undergoes extensive first-pass metabolism, resulting in high intrinsic clearance and poor oral bioavailability . Flurdihydroergotamine was specifically engineered via C2-trifluoromethylation to disrupt key structural interactions with the 5-HT2B receptor while preserving binding to the anti-migraine targets 5-HT1B/1D, and to enhance metabolic stability . These modifications are not achievable by simple formulation changes of DHE or by selecting other ergot alkaloids, making direct substitution scientifically invalid for experiments requiring defined receptor selectivity and predictable pharmacokinetics.

Quantitative Head-to-Head Differentiation of Flurdihydroergotamine Against Dihydroergotamine and Sumatriptan


5-HT1D vs. 5-HT1B Selectivity Ratio: Flurdihydroergotamine (30:1) Eliminates 5-HT2B Agonism

Flurdihydroergotamine (2-CF3-DHE) demonstrates agonism at both 5-HT1B and 5-HT1D receptors but with a marked 30:1 selectivity for 5-HT1D over 5-HT1B, as disclosed in the U.S. patent application from MAP Pharmaceuticals . Critically, it shows little agonist activity at the 5-HT2B receptor and instead acts as a potent antagonist . In contrast, dihydroergotamine (DHE) is a known agonist at the 5-HT2B receptor, with functional activity demonstrated by increases in cGMP production in recombinant HEK-293 cells expressing human 5-HT2B receptors . This differential 5-HT2B functional profile is a key differentiator because chronic 5-HT2B agonism is strongly associated with drug-induced valvular heart disease .

Serotonin receptor selectivity 5-HT1D bias Antimigraine pharmacology

Intrinsic Hepatic Clearance: 85% Slower Metabolism of Flurdihydroergotamine vs. Dihydroergotamine in Human Liver Microsomes

In a direct comparative in vitro metabolism study using human liver microsomes in the presence of NADPH, the intrinsic clearance of flurdihydroergotamine (2-CF3-DHE) was approximately 85% slower than that of dihydroergotamine (DHE) . This indicates a substantial improvement in metabolic stability conferred by the C2-trifluoromethyl group. DHE is known to undergo extensive first-pass hepatic metabolism, which limits its oral bioavailability and necessitates non-oral routes of administration . The reduced intrinsic clearance of flurdihydroergotamine suggests potential for extended half-life and reduced first-pass extraction, which are critical parameters for early drug development selection.

Hepatic metabolism Metabolic stability Human liver microsomes

Coronary Artery Constriction: Flurdihydroergotamine Shows Reduced Vasoconstrictor Liability Compared to Sumatriptan in Human Tissues

In ex vivo human coronary artery constriction assays, flurdihydroergotamine (2-CF3-DHE/CBT001/02) displayed only a slight mean increase in tension, in contrast to the more pronounced constriction elicited by the positive control sumatriptan, when tested at concentrations ranging from 100 pM to 10 μM . In human saphenous vein constriction assays under the same concentration range, flurdihydroergotamine displayed no change in tension compared to sumatriptan . Sumatriptan, a first-line triptan, is known to cause chest symptoms and coronary artery constriction mediated by 5-HT1B receptors, limiting its use in patients with cardiovascular risk factors . The coronary artery sparing profile of flurdihydroergotamine is consistent with its 30:1 5-HT1D:5-HT1B selectivity bias.

Vasoconstriction Coronary artery safety Human tissue assay

Scalable Continuous Flow Synthesis Enables Gram-to-Kilogram Procurement Without Supply Chain Bottlenecks

Flurdihydroergotamine is synthesized via a direct Minisci-type radical trifluoromethylation of dihydroergotamine using CF3I, H2O2, and DMSO catalyzed by Fe(II) in a continuous flow microreactor, achieving full conversion within 12 seconds of residence time . This protocol was demonstrated on a 0.6 kg scale, confirming immediate industrial scalability . By contrast, the parent compound dihydroergotamine is typically produced by batch hydrogenation of ergotamine, a process that does not incorporate fluorinated modifications . The continuous flow methodology eliminates the scale-up risks and safety hazards associated with batch radical chemistry, providing procurement access to flurdihydroergotamine in quantities ranging from gram-scale research to kilogram-scale pilot production.

Continuous flow chemistry Scalable synthesis Trifluoromethylation

Procurement-Relevant Application Scenarios for Flurdihydroergotamine Based on Differentiated Pharmacology and Supply Chain


Probing 5-HT1D-Selective Signaling Pathways in Migraine Without 5-HT2B Confounding

Flurdihydroergotamine's 30:1 5-HT1D:5-HT1B selectivity ratio and its antagonist profile at 5-HT2B make it an ideal tool for in vitro and in vivo migraine models where researchers need to dissect 5-HT1D-mediated anti-nociceptive and trigeminovascular effects independently of 5-HT2B activation . Dihydroergotamine and ergotamine, which are 5-HT2B agonists, introduce a valvular heart disease risk signal that confounds interpretation of chronic dosing studies. Laboratories developing next-generation migraine therapeutics should prioritize flurdihydroergotamine as a selective probe.

Pharmacokinetic/ADME Lead Optimization With Reduced Hepatic Clearance

With an 85% reduction in intrinsic hepatic clearance compared to DHE in human liver microsomes , flurdihydroergotamine serves as a superior starting point for medicinal chemistry programs targeting improved oral bioavailability and extended half-life. The compound's metabolic stability profiles enable more reproducible in vivo pharmacokinetic studies, reducing the need for frequent dosing and minimizing the variability associated with rapidly cleared ergot alkaloids.

Cardiovascular Safety Pharmacology Screening: Differentiating Coronary Sparing from Vasoconstrictor Liability

Flurdihydroergotamine's lack of significant constriction in human coronary arteries and saphenous veins at concentrations up to 10 μM positions it as a reference compound in safety pharmacology panels assessing cardiovascular risk. Contract research organizations (CROs) and pharmaceutical companies can use flurdihydroergotamine alongside sumatriptan and DHE to establish a selectivity-to-safety correlation in ex vivo human tissue models, directly informing candidate selection for IND-enabling studies.

Reliable Kilogram-Scale Sourcing for Preclinical and Phase I Enabling Studies

The published continuous flow synthesis supporting rapid, 0.6 kg-scale production with 12-second residence time translates into a scalable and reproducible supply chain. Procurement teams selecting an antimigraine development candidate can verify that flurdihydroergotamine has a defined, patent-supported manufacturing route, reducing risk of synthesis bottlenecks compared to ergot alkaloids that rely exclusively on batch fermentative or semi-synthetic processes.

Quote Request

Request a Quote for Flurdihydroergotamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.